In Silico Docking Score vs. Closest Des-Methyl Analog: Virtual Screening Data from the Falcipain-2 Library
In the published virtual library of 1,561 [1,2,4]triazolo[4,3-a]pyridine sulfonamides, the 3-methyl substituent on the triazole ring (present in CAS 1251547-19-9) is a key point of randomization. The des-methyl analog (CAS 1251615-37-8) differs only by the absence of this methyl group. While the specific docking scores or IC50 values for these two exact compounds were not individually reported in the primary study, the overall library analysis demonstrates that methylation at the 3-position modulates predicted binding affinity to falcipain-2 [1]. This provides a class-level inference that the 3-methyl group is a vector for differentiation.
| Evidence Dimension | In silico docking score (predicted binding affinity to falcipain-2) |
|---|---|
| Target Compound Data | Not individually reported; compound present in virtual library of 1,561 analogs |
| Comparator Or Baseline | Des-methyl analog (CAS 1251615-37-8); also unreported individually |
| Quantified Difference | Not quantifiable from published data; inferred from systematic structure-activity relationship (SAR) coverage |
| Conditions | Virtual screening and molecular docking against falcipain-2 crystal structure (Molecules 2020, 25, 4485) |
Why This Matters
Identifies the 3-methyl group as a critical SAR handle that distinguishes this compound from its des-methyl congener, guiding medicinal chemistry optimization.
- [1] Karpina VR, et al. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules. 2020;25(19):4485. PMID: 33007887. View Source
